PLX-4720 is a selective small molecule inhibitor specifically targeting the B-Raf V600E mutation, a common oncogenic alteration found in various cancers, particularly melanoma. This compound belongs to the class of 7-azaindole derivatives and was developed through a structure-guided discovery approach, demonstrating high potency against the mutated protein with an IC50 value of 13 nM. In contrast, its effectiveness against wild-type B-Raf is significantly lower, with an IC50 of 160 nM, highlighting its selectivity for the mutated form .
PLX-4720 was synthesized as part of a broader effort to develop targeted therapies for cancers driven by specific genetic mutations. It is classified as a B-Raf kinase inhibitor, which plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is often dysregulated in cancer, making it a prime target for therapeutic intervention .
The synthesis of PLX-4720 involves several key steps, starting with commercially available precursors. The compound was synthesized by reacting 5-chloro-7-azaindole with various reagents to introduce necessary functional groups that enhance its binding affinity to the B-Raf V600E kinase. The detailed synthetic route includes:
The synthesis process has been documented in detail in supplementary materials associated with relevant studies .
PLX-4720 has a complex molecular structure that can be described as follows:
The crystal structure of PLX-4720 bound to B-Raf V600E has been elucidated, revealing that it occupies the ATP-binding site and induces conformational changes characteristic of inactive kinase states .
PLX-4720 undergoes specific interactions within biological systems:
The mechanism by which PLX-4720 exerts its effects involves several steps:
These properties are essential for determining appropriate dosages and methods for administration in both preclinical and clinical settings .
PLX-4720 has significant applications in cancer research and therapy:
The co-crystal structure of PLX-4720 bound to B-Raf kinase (PDB ID: 3C4C) reveals the atomic-level basis for its inhibitory mechanism [5]. This 2.57 Å resolution structure shows that the 7-azaindole core occupies the ATP-binding pocket, forming critical hydrogen bonds with the kinase hinge region (Figure 1). Specifically:
The 3-aminophenyl substituent extends toward the activation loop, where the difluorophenylsulfonamide moiety engages in hydrophobic interactions with the DFG motif. Unique to PLX-4720 is its occupation of the "Raf-selective pocket" – a hydrophobic region adjacent to the ATP-binding site formed by residues Trp531, Phe583, and Leu514 [1]. The propylsulfonamide tail inserts into this pocket, creating van der Waals contacts that contribute significantly to binding specificity.
Table 1: Key Interactions in the PLX-4720/B-Raf Kinase Complex (PDB ID: 3C4C)
PLX-4720 Moiety | B-Raf Residue | Interaction Type | Distance (Å) |
---|---|---|---|
7-Azaindole N1 | Gln530 carbonyl | Hydrogen bond | 2.9 |
7-Azaindole N7 | Cys532 backbone NH | Hydrogen bond | 3.1 |
Difluoro-phenyl ring | Trp531 | π-π stacking | 3.8 |
Propylsulfonamide | Phe583 | Hydrophobic | 4.2 |
Chlorine atom | Leu514 | Van der Waals | 3.7 |
The asymmetric unit contains two inhibitor-bound complexes, revealing PLX-4720 can adopt both DFG-in (active) and DFG-out (inactive) conformations. However, the 100% occupancy in the DFG-in complex versus 60% in the DFG-out conformation indicates preferential binding to the active kinase state [1] [5]. This dual binding capability distinguishes it from type II inhibitors and contributes to its unique inhibition profile against activated B-Raf.
PLX-4720 exhibits exceptional selectivity for the oncogenic B-RafV600E mutant over wild-type B-Raf and other kinases. Biochemical assays demonstrate a 13 nM IC50 against B-RafV600E, compared to 160 nM for wild-type B-Raf – representing a 12-fold selectivity ratio [1] [2]. This selectivity extends to cellular contexts, where PLX-4720 inhibits ERK phosphorylation in B-RafV600E-positive cell lines (IC50 = 14-46 nM) while showing minimal activity in cells with wild-type B-Raf [1] [2] [6].
Table 2: Selectivity Profile of PLX-4720 Across Kinases
Kinase Target | IC50 (nM) | Selectivity Ratio vs. B-RafV600E |
---|---|---|
B-RafV600E | 13 | 1.0x |
c-Raf-1 (activated*) | 6.7 | 1.9x |
Wild-type B-Raf | 160 | 0.08x |
BRK | 130 | 0.10x |
FRK | 1,300 | 0.01x |
CSK | 1,500 | 0.009x |
Src | 1,700 | 0.008x |
Aurora A | 3,400 | 0.004x |
>60 additional kinases | >5,000 | <0.003x |
*Activated c-Raf-1 with Y340D/Y341D mutations [1] [2] [6]
The molecular basis for this selectivity involves the V600E mutation itself, which stabilizes the αC-helix in an "in" orientation and widens the ATP-binding cleft. This conformational change optimizes the binding pocket for PLX-4720's difluorophenylsulfonamide group [1] [5]. Cellular studies confirm this selectivity: PLX-4720 (1 μM) induces cell cycle arrest and apoptosis exclusively in B-RafV600E-positive 1205Lu melanoma cells, while showing no effect in wild-type B-Raf C8161 cells [1] [6]. The inhibitor's >100-fold selectivity against non-Raf kinases (FRK, CSK, SRC, FGFR, Aurora A) further underscores its precision targeting [1] [7].
The 7-azaindole scaffold represents a privileged structural motif in kinase inhibitor design due to its ability to mimic adenine while offering improved physicochemical properties. PLX-4720 shares this core with several therapeutic agents but displays distinct structural and functional characteristics:
Vemurafenib (PLX4032): The closest clinical analog features a propylsulfonamide tail identical to PLX-4720 but differs in the aryl substituent (4-chlorophenyl instead of 3,4-difluorophenyl). This modification enhances vemurafenib's aqueous solubility while maintaining sub-30 nM potency against B-RafV600E. Both compounds share the same binding mode but exhibit differential paradoxical activation profiles in wild-type B-Raf systems [3] [8].
Type II Inhibitors (AZ628): Unlike the DFG-in binding PLX-4720, type II inhibitors like AZ628 occupy the DFG-out conformation through a terminal urea moiety. This extended binding mode prevents paradoxical MAPK activation in wild-type cells but sacrifices potency against B-RafV600E (IC50 ~100 nM vs. PLX-4720's 13 nM) [8].
Paradox Breakers: Hybrid molecules merging PLX-4720's hinge-binding domain with type II back-pocket motifs represent the newest 7-azaindole derivatives. These inhibitors (e.g., compound 12c in recent studies) maintain nanomolar potency while eliminating pathway hyperactivation – a limitation of first-generation analogs [8]. The phenyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone template exemplifies this strategic evolution from PLX-4720's structure.
Table 3: Structural and Functional Comparison of 7-Azaindole-Based B-Raf Inhibitors
Parameter | PLX-4720 | Vemurafenib | Type II (AZ628) | Paradox Breakers |
---|---|---|---|---|
Core Structure | 7-Azaindole | 7-Azaindole | Indazole | 7-Azaindole hybrid |
Key Substituent | 3-(Difluoro-phenylsulfonamide) | 4-Chloro-phenylsulfonamide | Terminal urea | Bifunctional linker |
DFG Conformation | In/Out dynamic | Primarily in | Out stabilized | Out stabilized |
B-RafV600E IC50 | 13 nM | 31 nM | 95 nM | 8-25 nM |
Paradoxical Activation | Moderate | Significant | None | None |
Selectivity Index | 12-fold (vs. wt) | 8-fold (vs. wt) | >100-fold | >100-fold |
Clinical Status | Preclinical | FDA-approved | Preclinical | Research stage |
The 7-azaindole scaffold provides distinct pharmaceutical advantages over indole-based inhibitors: increased polarity (cLogP 2.7 vs. >3.5 for indoles), enhanced aqueous solubility (LogS ≈ -4.5), and improved metabolic stability. These properties stem from the pyridine-like nitrogen that enables additional hydrogen bonding while reducing hydrophobic surface area [3]. Structure-activity relationship (SAR) studies reveal that substitutions at the 3-position of the 7-azaindole core dramatically influence both potency and selectivity. PLX-4720's difluorophenylsulfonamide moiety achieves optimal balance between Raf-selective pocket occupancy and avoidance of off-target kinase interactions [1] [3] [8].
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